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Compound of Interest

Compound Name: Antitumor agent-172

Cat. No.: B15621333

The investigational antibody-drug conjugate (ADC) AMG 172 demonstrated a manageable
safety profile but limited anti-tumor activity in a Phase I clinical trial for relapsed or refractory
clear cell renal cell carcinoma (ccRCC), leading to the discontinuation of its development. This
guide provides a comprehensive comparison of AMG 172 with current therapeutic alternatives,
supported by available clinical trial data and detailed experimental protocols.

AMG 172 is an ADC composed of a monoclonal antibody targeting CD70 (also known as
CD27L), a protein expressed on the surface of some cancer cells, linked to the cytotoxic agent
maytansinoid DM1.[1] The rationale behind this approach is to selectively deliver the potent
chemotherapy payload to tumor cells, thereby minimizing systemic toxicity. However, the first-
in-human study revealed that while the drug was tolerated, its efficacy in a heavily pretreated
patient population was modest.[1]

Comparative Analysis of Clinical Trial Results

The clinical trial landscape for relapsed or refractory renal cell carcinoma has evolved
significantly, with several targeted therapies and immunotherapies demonstrating superior
efficacy compared to the outcomes observed with AMG 172. The following tables summarize
the key findings from the respective clinical trials.
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AMG 172 (Phase I)[1]

Metric Result
Objective Response Rate (ORR) 5.4% (Partial Response)
Stable Disease (SD) 16.2%
Progressive Disease (PD) 35.1%

Maximum Tolerated Dose (MTD)

1.6 mg/kg biweekly

Most Common Adverse Events (=35%)

Thrombocytopenia (59%), Nausea (54%),
Decreased appetite (49%), Vomiting (46%),
Fatigue (35%)

Alternative
Therapies:
Efficacy in
Relapsed/Refra
ctory RCC
Median Objective )
) ) Median Overall
Drug Trial Progression-Free  Response Rate )
) Survival (OS)
Survival (PFS) (ORR)
Tivozanib TIVO-3[2][3] 5.6 months 18% 16.4 months
Cabozantinib METEOR[4] 7.4 months 21% 21.4 months
Lenvatinib +
) Phase II[5] 14.6 months 37% 25.5 months
Everolimus
Not Reported
(25% reduction Not yet
] LITESPARK- o o
Belzutifan in risk of 22.7% statistically
005[6][7] . S
progression vs. significant
everolimus)
_ CheckMate
Nivolumab 4.6 months 25% 25.0 months
025[8]
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Alternative Therapies: Key Grade 3/4
Adverse Events

Drug Most Common Grade 3/4 Adverse Events

Tivozanib Hypertension (24%)[9]

o Hypertension, Diarrhea, Fatigue, Palmar-plantar
Cabozantinib

erythrodysesthesia[4]
Lenvatinib + Everolimus Diarrhea (20%), Anemia (12%)[5]
Belzutifan Anemia, Fatigue[7]
Nivolumab Fatigue, Nausea, Pruritus[8]

Experimental Protocols
AMG 172 First-in-Human Study (NCT01497821)

This was an open-label, adaptive dose-exploration Phase | study in patients with relapsed or
refractory clear cell renal cell carcinoma who had received at least two prior therapies.[1][10]
[11] The trial consisted of two parts: a dose-exploration phase to determine the maximum
tolerated dose (MTD) and a dose-expansion phase.[10][11] AMG 172 was administered
intravenously every two weeks.[1] Doses ranging from 0.15 mg/kg to 2.4 mg/kg were studied in
the dose-exploration phase.[1] The primary objectives were to evaluate the safety and
pharmacokinetics of AMG 172, while a secondary objective was to assess the objective
response rate.[10]

TIVO-3 (Tivozanib)

The TIVO-3 trial was a randomized, open-label, multicenter Phase Il study that enrolled
patients with highly refractory metastatic RCC who had failed at least two prior regimens.[3]
Patients were randomized 1:1 to receive either oral tivozanib or sorafenib.[3] The primary
endpoint was progression-free survival.[9]

METEOR (Cabozantinib)

The METEOR trial was a randomized, open-label, Phase Il study that enrolled patients with
advanced RCC who had progressed after at least one prior vascular endothelial growth factor
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receptor (VEGFR) tyrosine kinase inhibitor (TKI) therapy. Patients were randomized to receive
either oral cabozantinib or everolimus. The primary endpoint was progression-free survival.[4]

Lenvatinib + Everolimus Phase Il Trial

This was a randomized, open-label, multicenter Phase Il trial for patients with metastatic RCC
who had progressed after one prior VEGF-targeted therapy.[5] Patients were randomized to
receive lenvatinib plus everolimus, lenvatinib alone, or everolimus alone.[5] The primary
endpoint was progression-free survival.[5]

LITESPARK-005 (Belzutifan)

The LITESPARK-005 trial was a randomized, open-label, active-controlled Phase Il study that
enrolled patients with metastatic clear cell RCC who had progressed after treatment with both
an immune checkpoint inhibitor and an anti-angiogenic therapy.[12] Patients were randomized
to receive either belzutifan or everolimus.[12] The primary endpoint was progression-free
survival.[6]

CheckMate 025 (Nivolumab)

The CheckMate 025 trial was a randomized, open-label, Phase Il study in patients with
advanced clear cell RCC who had received one or two prior anti-angiogenic treatment
regimens. Patients were randomized to receive either intravenous nivolumab or oral
everolimus. The primary endpoint was overall survival.[8]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for AMG 172 is based on the interaction between CD70 on tumor
cells and its receptor CD27 on immune cells. This signaling pathway plays a role in T-cell co-
stimulation and can also be exploited by tumors to induce immune evasion.
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Caption: CD70-CD27 signaling pathway in the tumor microenvironment.
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The experimental workflow for the development and clinical evaluation of a novel antibody-drug
conjugate like AMG 172 typically follows a structured path from preclinical research to human
trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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